molecular formula C14H23N3 B1518729 4-(4-Phenylpiperazin-1-yl)butan-2-amine CAS No. 54493-21-9

4-(4-Phenylpiperazin-1-yl)butan-2-amine

Cat. No.: B1518729
CAS No.: 54493-21-9
M. Wt: 233.35 g/mol
InChI Key: SSLLIGZEBJAXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Phenylpiperazin-1-yl)butan-2-amine” is a chemical compound with the CAS Number: 54493-21-9. It has a molecular weight of 233.36 . The IUPAC name for this compound is 1-methyl-3-(4-phenyl-1-piperazinyl)propylamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H23N3/c1-13(15)7-8-16-9-11-17(12-10-16)14-5-3-2-4-6-14/h2-6,13H,7-12,15H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature .

Scientific Research Applications

1. Potential Treatment for Type 2 Diabetes

A novel series of beta-amino amides, including 4-(4-Phenylpiperazin-1-yl)butan-2-amine derivatives, have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV). These compounds show potential for the treatment of type 2 diabetes due to their potent inhibitory activity, excellent selectivity over other proline-selective peptidases, oral bioavailability, and in vivo efficacy in animal models (Kim et al., 2005).

2. Affinity for Sigma Receptors

Certain derivatives of this compound have displayed high affinity for both sigma 1 and sigma 2 binding sites. These compounds also exhibit affinity for other receptors such as serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. Specifically, modifications such as the introduction of a 4-fluorophenyl substituent can render very selective sigma 2 ligands with subnanomolar affinity for the sigma 2 binding site (Perregaard et al., 1995).

3. Role in Multi-Component Reactions

A polystyrene supported N-phenylpiperazine–Cu(II) complex, related to this compound, has been developed as an efficient, simple, versatile catalyst. It's particularly effective for multicomponent reactions involving terminal alkynes, ketones, and secondary amines to yield corresponding propargylamines. The catalyst shows excellent recyclability without significant loss of activity, making it valuable for sustainable chemistry applications (Perumgani et al., 2016).

4. Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, which can be derived from compounds similar to this compound, serve as versatile intermediates for the asymmetric synthesis of amines. They are prepared in high yields and activate the imines for the addition of various nucleophiles. These compounds facilitate the synthesis of a wide range of highly enantioenriched amines, highlighting their significance in the development of asymmetric synthetic methodologies (Ellman et al., 2002).

5. Antibacterial and Antifungal Activities

Novel Mannich bases synthesized from compounds like this compound have shown antibacterial activities against both Gram-positive and Gram-negative bacteria, antimicrobial activities, and antifungal activities. The synthesized compounds were characterized by various analytical techniques, and their biological activities were confirmed, highlighting their potential in medical applications (Angamuthu et al., 2021).

Mechanism of Action

While the specific mechanism of action for “4-(4-Phenylpiperazin-1-yl)butan-2-amine” is not available, similar compounds have been studied for their anticonvulsant activity in animal models of epilepsy .

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-13(15)7-8-16-9-11-17(12-10-16)14-5-3-2-4-6-14/h2-6,13H,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLLIGZEBJAXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Phenylpiperazin-1-yl)butan-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Phenylpiperazin-1-yl)butan-2-amine
Reactant of Route 3
4-(4-Phenylpiperazin-1-yl)butan-2-amine
Reactant of Route 4
4-(4-Phenylpiperazin-1-yl)butan-2-amine
Reactant of Route 5
4-(4-Phenylpiperazin-1-yl)butan-2-amine
Reactant of Route 6
Reactant of Route 6
4-(4-Phenylpiperazin-1-yl)butan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.